m-Tyramine

Catalog No.
S586693
CAS No.
588-05-6
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Tyramine

m-Tyramine (CAS 588-05-6) is essential for accurate dopaminergic receptor profiling, as p-tyramine substitution causes assay failure due to weak D2 binding. This meta-isomer provides:

  • Superior D2 binding (pKi 5.73) for potent agonist development.
  • 12-fold higher CYP2D6 affinity for precise metabolic calibration.
  • Minimal PNMT inhibition (Ki=1250 μM) for clean neuromodulation.

Supplied with verified purity, ambient shipping. Procure the exact isomer for reproducible results.

CAS Number

588-05-6

Product Name

m-Tyramine

IUPAC Name

3-(2-aminoethyl)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2

InChI Key

GHFGJTVYMNRGBY-UHFFFAOYSA-N

solubility

10.4 mg/mL at 15 °C

Synonyms

3-hydroxyphenylethylamine, 3-tyramine, 3-tyramine hydrobromide, 3-tyramine hydrochloride, m-tyramine, meta-tyramine

Canonical SMILES

C1=CC(=CC(=C1)O)CCN

The exact mass of the compound m-Tyramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.4 mg/ml at 15 °c. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg, 1 g

m-Tyramine (3-hydroxyphenethylamine) is a naturally occurring trace monoamine characterized by a primary ethylamine chain and a phenolic hydroxyl group at the meta position. With a pKa of approximately 9.5 and a melting point of 164-165 °C, it serves as a critical structural scaffold in chemoinformatics, neuropharmacology, and biocatalysis [1]. While structurally related to the more ubiquitous para-isomer (p-tyramine) and the unsubstituted phenethylamine (PEA), m-tyramine exhibits distinct electronic and steric properties that dictate its behavior as a high-affinity precursor for dopaminergic ligands and a specific substrate for key metabolic enzymes like Cytochrome P450 2D6 (CYP2D6) [2]. For industrial and laboratory procurement, selecting the exact meta-isomer is essential for workflows requiring precise receptor agonism, targeted metabolic clearance, or the synthesis of conformationally restricted pharmaceutical analogs.

Research Fit

TAAR1 receptor pharmacology and GPCR signaling studies
CYP2D6-mediated dopamine synthesis research
Positional isomer with distinct metabolic and receptor profile

Generic substitution of m-tyramine with the more commonly available p-tyramine or unsubstituted phenethylamine will lead to catastrophic failures in receptor binding assays and metabolic profiling [1]. The meta-hydroxyl group in m-tyramine is uniquely positioned to stabilize hydrogen-bonding networks (such as with S1935 and H3936 residues in D2 receptors) that the para-hydroxyl cannot reach, fundamentally altering ligand efficacy from a potent agonist to a weak partial agonist [2]. Furthermore, in enzymatic environments, the shift from a meta to a para hydroxyl group drastically reduces the binding affinity to critical cytochromes like CYP2D6 due to suboptimal active-site orientation [3]. Consequently, buyers must procure the exact m-tyramine isomer to ensure reproducibility and target specificity in dopaminergic drug design and pharmacokinetic screening.

Substitution Risk

m-Tyramine
Dimension
p-Tyramine
Moderate TAAR1 agonist
TAAR1 potency
Higher TAAR1 potency reported
Inhibits DA synthesis
In vivo mechanism
Reduces DA release
Higher CYP2D6 affinity
Metabolic fate
Lower CYP2D6 affinity

Dopamine D2 Receptor Binding Affinity

Molecular binding studies demonstrate that the position of the hydroxyl group is the primary determinant of D2 receptor affinity. m-Tyramine exhibits a pKi of 5.73, whereas the comparator p-tyramine exhibits a pKi of only 4.11 [1]. This represents a greater than 40-fold higher binding affinity for the meta-isomer, driven by its ability to form critical hydrogen bonds with specific serine and histidine residues in the binding pocket that the para-isomer cannot access [1].

Evidence DimensionD2 Receptor Binding Affinity (pKi)
Target Compound DatapKi = 5.73
Comparator Or Baselinep-Tyramine (pKi = 4.11)
Quantified Difference~41.7-fold higher affinity for m-tyramine
ConditionsIn vitro D2 receptor binding assay / molecular dynamics modeling

Procuring m-tyramine is essential for synthesizing high-affinity dopaminergic ligands, as the para-isomer will yield compounds with dramatically inferior receptor binding.

TAAR1 Agonist Potency
Head-to-head
EC50 339 ± 72 nM vs p-tyramine 76 ± 16 nM (4.5-fold lower potency)
Reported TAAR1 potency context; supports agonist strength selection
Human TAAR1 functional assay; n=3; full agonist efficacy for both

CYP2D6 Binding Affinity

In metabolic profiling assays evaluating phenethylamine derivatives, the binding affinity of the substrate to CYP2D6 is highly sensitive to the phenolic substitution pattern. At physiological pH (7.4), the spectral binding affinity for m-tyramine (3-hydroxyphenethylamine) is 12-fold stronger than that of the comparator p-tyramine (4-hydroxyphenethylamine) [1]. This significant differential dictates the rate and extent of sequential oxidations, including O-demethylation and ring hydroxylation[1].

Evidence DimensionCYP2D6 Spectral Binding Affinity
Target Compound Data12-fold stronger binding affinity
Comparator Or Baselinep-Tyramine (12-fold weaker affinity)
Quantified Difference12x higher affinity for m-tyramine
ConditionsIn vitro CYP2D6 binding assay at pH 7.4

For laboratories standardizing CYP2D6 metabolism models or synthesizing specific enzyme substrates, m-tyramine provides the necessary binding strength that p-tyramine lacks.

CYP2D6 Substrate Kinetics
Head-to-head
Km 87 μM (CYP2D6); Vmax 9.55 pmol/pmol CYP/min; 5-fold lower Km vs p-tyramine CYP2D4
Supports CYP2D6 substrate selection context
Recombinant human CYP2D6 and rat CYP2D isoforms; in vitro hydroxylation

PNMT Off-Target Selectivity

When evaluating off-target enzymatic inhibition, m-tyramine demonstrates a highly favorable selectivity profile compared to p-tyramine. In competitive inhibition assays against Phenylethanolamine N-methyltransferase (PNMT), m-tyramine exhibits a weak inhibition constant (Ki = 1250 μM), whereas p-tyramine is significantly more inhibitory (Ki = 294 μM) [1]. This makes m-tyramine approximately 4.25-fold less likely to cause off-target PNMT inhibition when used in complex biological matrices [1].

Evidence DimensionPNMT Inhibition Constant (Ki)
Target Compound DataKi = 1250 μM (weaker inhibition)
Comparator Or Baselinep-Tyramine (Ki = 294 μM)
Quantified Difference4.25-fold lower off-target inhibition for m-tyramine
ConditionsIn vitro PNMT competitive inhibition assay

Researchers targeting specific aminergic pathways without disrupting epinephrine synthesis should procure m-tyramine to minimize off-target PNMT interference.

PNMT Inhibition
Head-to-head
Ki 1250 μM vs p-tyramine 294 μM (4.3-fold weaker inhibition)
Reported PNMT inhibition context for adrenergic research
Enzyme inhibition assay; hydroxyl position affects active-site binding
In Vivo DA Modulation
Head-to-head
m-Tyramine: Inhibits dopamine synthesis; all metabolites decreased by 60 min p-Tyramine: Reduces dopamine release; HVA increased at 30–60 min
Supports mechanism-specific study design; distinct in vivo actions
Rat striatum; metabolite profiling at 30 and 60 min post-injection
Neuronal DA Potentiation
Head-to-head
Both isomers potentiate DA-induced neuronal responses on cortical neurons Comparable neuromodulatory endpoint despite distinct receptor pharmacology
Reported comparable neuromodulatory endpoint context
Iontophoretic application (0–10 nA); rat cortical and caudate neurons
Brain Concentration
Reported
0.27 ± 0.02 ng/g vs p-tyramine 1.06 ± 0.07 ng/g (3.9-fold lower)
Reported endogenous concentration context; supports biomarker research
Rat brain tissue; mass spectrometric quantification

Dopaminergic Ligand Synthesis

Driven by its superior D2 receptor binding affinity (pKi 5.73) compared to p-tyramine, m-tyramine is the optimal precursor for developing D2 agonists, partial agonists, and conformationally restricted analogs in neuropharmacological drug discovery [1].

CYP2D6 Metabolism Assay Standardization

Because m-tyramine exhibits a 12-fold stronger binding affinity to CYP2D6 than its para-substituted counterpart, it is the preferred substrate for calibrating in vitro pharmacokinetic models and studying the sequential oxidation of phenethylamines [2].

Selective TAAR1 Profiling

In complex biological assays where off-target enzyme inhibition must be minimized, m-tyramine's weak interaction with PNMT (Ki = 1250 μM) allows for cleaner TAAR1 and neuromodulation profiling without inadvertently suppressing epinephrine synthesis pathways [3].

Application Selection Guide

Application
Selection Property
Validation Focus
TAAR1 receptor pharmacology studies
Agonist potency profiling
TAAR1 concentration-response endpoint review
CYP2D6 dopamine synthesis research
CYP2D6 substrate kinetics context
In vitro dopamine production assay validation
Dopaminergic mechanism studies
Synthesis inhibition mechanism context
Striatal metabolite endpoint monitoring
Neuronal modulation research
Neuromodulatory endpoint profile
Dopamine response potentiation review

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 Da

Monoisotopic Mass

137.084063974 Da

Heavy Atom Count

10

Melting Point

164 - 165 °C

UNII

K1OA38R0EZ

Related CAS

3458-98-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

588-05-6

Wikipedia

Meta-Tyramine

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